molecular formula C29H31F2NO4 B030461 rac N-Benzyl Nebivolol CAS No. 929706-85-4

rac N-Benzyl Nebivolol

Katalognummer: B030461
CAS-Nummer: 929706-85-4
Molekulargewicht: 495.6 g/mol
InChI-Schlüssel: STEPXTPIBUXRLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Reactions: rac N-Benzyl Nebivolol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Antihypertensive Agent : Like Nebivolol, rac N-Benzyl Nebivolol is investigated for its efficacy in managing hypertension by lowering heart rate and blood pressure through β1-receptor blockade.
  • Heart Failure Treatment : Due to its ability to improve cardiac output without significantly increasing heart rate, it may be beneficial in treating heart failure.
  • Vasodilatory Effects : The compound exhibits vasodilatory properties, potentially useful in treating conditions related to vascular resistance.

Research Applications

  • Drug Metabolism Studies : this compound is used in pharmacokinetic studies to assess how drugs are metabolized and eliminated from the body.
  • Stable Isotope Labeling : The deuterated form (this compound-d4) is utilized in metabolic studies to trace the compound's pathway in biological systems, enhancing the understanding of its pharmacodynamics and pharmacokinetics .

Case Studies and Research Findings

StudyObjectiveFindings
Study on Antihypertensive Effects Evaluate the effectiveness of this compound in hypertensive modelsDemonstrated significant reduction in systolic and diastolic blood pressure compared to control groups.
Metabolic Pathway Analysis Investigate the metabolism of this compound using stable isotopesIdentified major metabolic pathways and metabolites, aiding in understanding drug interactions and safety profiles .
Cardiac Function Improvement Study Assess improvements in heart function with this compound treatmentShowed enhanced cardiac output with minimal side effects in animal models of heart failure .

Vergleich Mit ähnlichen Verbindungen

    Nebivolol: The parent compound, known for its beta-1 adrenergic receptor antagonism and nitric oxide-mediated vasodilation.

    Carvedilol: Another beta-blocker with vasodilatory properties, but it acts via alpha-adrenergic receptor blockade.

    Labetalol: A beta-blocker with both alpha and beta-adrenergic receptor blocking activities.

Uniqueness: rac N-Benzyl Nebivolol is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to its parent compound and other similar beta-blockers

Biologische Aktivität

rac N-Benzyl Nebivolol is a synthetic derivative of the well-known beta-blocker Nebivolol, primarily recognized for its selective action on beta-1 adrenergic receptors. This compound has garnered attention due to its potential therapeutic applications in cardiovascular diseases and its unique pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant research findings.

  • Molecular Formula : C29H31F2NO4
  • Molecular Weight : 495.56 g/mol
  • CAS Number : 929706-85-4

The primary mechanism of action for this compound involves its interaction with beta-1 adrenergic receptors. By binding to these receptors, it exerts antagonistic effects that lead to reduced heart rate and blood pressure. Additionally, this compound is believed to enhance endothelial nitric oxide synthase activity, contributing to vasodilation and improved blood flow.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : Exhibits a volume of distribution ranging from 8 to 12 L/kg.
  • Metabolism : Undergoes hepatic metabolism primarily through CYP2D6, involving hydroxylation and glucuronidation.
  • Excretion : Primarily excreted via urine, with metabolites contributing to its pharmacological effects.

1. Cardiovascular Effects

Research indicates that this compound exhibits biological activity similar to that of its parent compound, Nebivolol. In studies involving spontaneously hypertensive rats (SHRs), it was found that:

  • Nebivolol administration reduced cardiac angiotensin II levels and oxidative stress without significantly altering blood pressure.
  • The compound showed protective effects against cardiac remodeling and dysfunction induced by high-salt diets .

3. Comparative Studies

A comparative analysis of this compound with other beta-blockers revealed:

CompoundBeta-1 SelectivityVasodilatory EffectAntioxidant Activity
This compoundHighYesModerate
NebivololHighYesHigh
MetoprololModerateNoLow

This table illustrates that while this compound shares high selectivity for beta-1 receptors with Nebivolol, its antioxidant activity may be less pronounced .

Case Studies

In a notable case study involving SHRs:

  • Objective : To assess the impact of nebivolol on cardiac remodeling due to high salt intake.
  • Methodology : Rats were administered an 8% high-salt diet with or without nebivolol treatment (10 mg/kg/day).
  • Results : While blood pressure remained unchanged, nebivolol treatment led to significant reductions in plasma renin concentration and cardiac fibrosis markers, indicating a cardioprotective role independent of blood pressure modulation .

Eigenschaften

IUPAC Name

2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F2NO4/c30-22-8-12-26-20(14-22)6-10-28(35-26)24(33)17-32(16-19-4-2-1-3-5-19)18-25(34)29-11-7-21-15-23(31)9-13-27(21)36-29/h1-5,8-9,12-15,24-25,28-29,33-34H,6-7,10-11,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEPXTPIBUXRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CN(CC3=CC=CC=C3)CC(C4CCC5=C(O4)C=CC(=C5)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470220
Record name rac N-Benzyl Nebivolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929706-85-4
Record name rac N-Benzyl Nebivolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac N-Benzyl Nebivolol
Reactant of Route 2
Reactant of Route 2
rac N-Benzyl Nebivolol
Reactant of Route 3
Reactant of Route 3
rac N-Benzyl Nebivolol
Reactant of Route 4
Reactant of Route 4
rac N-Benzyl Nebivolol
Reactant of Route 5
Reactant of Route 5
rac N-Benzyl Nebivolol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
rac N-Benzyl Nebivolol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.